molecular formula C20H22N2O2S B6025186 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine

2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine

Cat. No. B6025186
M. Wt: 354.5 g/mol
InChI Key: LALKZHKETLFTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine, also known as BZM, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in medicine and biology. BZM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been found to act as a potent inhibitor of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are essential for cell division. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. By inhibiting these essential cellular processes, this compound can induce cell cycle arrest and apoptosis, leading to the antitumor effects observed in various studies.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as inducing cell cycle arrest and apoptosis in tumor cells. This compound has also been found to protect against radiation-induced damage in cells, which may be due to its antioxidant properties. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine in lab experiments is its potent antitumor properties, which make it a promising chemotherapeutic agent. Additionally, this compound has been found to protect against radiation-induced damage in cells, which may be useful in various research fields, such as radiation oncology. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine. One potential direction is the further development of this compound as a chemotherapeutic agent, as it has shown promising antitumor properties in various studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Furthermore, the potential use of this compound as a radioprotective agent should be explored further, as it may have significant implications in the field of radiation oncology.

Synthesis Methods

2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 2-(2-thienyl)acetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Another method involves the reaction of morpholine with 2-phenylacetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Both methods result in the formation of this compound, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been studied for its potential applications in various scientific research fields, such as medicine and biology. This compound has been found to exhibit antitumor properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage in cells. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-benzyl-4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15-18(21-20(24-15)19-8-5-11-25-19)14-22-9-10-23-17(13-22)12-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALKZHKETLFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3CCOC(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.